1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine
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Overview
Description
1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Mechanism of Action
Target of Action
The primary target of 1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine is the H1 histamine receptors . These receptors play a crucial role in allergic reactions, as histamine, released in response to allergens, binds to these receptors and triggers symptoms of allergies .
Mode of Action
This compound acts as an antagonist at the H1 histamine receptors . It has a higher affinity for these receptors than histamine itself, meaning it can effectively block histamine from binding to the receptors . This prevents the downstream effects of histamine, thereby alleviating symptoms of allergies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 histamine receptors, this compound prevents the downstream effects of histamine signaling, which include inflammation and other allergic reactions .
Pharmacokinetics
Like many other piperazine derivatives, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
The result of this compound’s action is a significant reduction in the symptoms of allergies . In vivo tests have shown that certain derivatives of this compound have potent anti-allergic activities, with some showing stronger potency against allergic asthma and allergic itching than levocetirizine, a commonly used antihistamine .
Preparation Methods
The synthesis of 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine involves several steps. One common method starts with the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected with PhSH followed by selective intramolecular cyclization . Industrial production methods often involve the use of commercially available starting materials and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like methanol, THF, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.
Biology: The compound has shown potential in modulating biological pathways, making it useful in studying cellular processes.
Comparison with Similar Compounds
1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine can be compared with other piperazine derivatives such as levocetirizine and diphenhydramine. While levocetirizine is known for its potent anti-allergic activity with fewer side effects, this compound offers a unique combination of anti-allergic and anti-inflammatory properties . Similar compounds include:
- Levocetirizine
- Diphenhydramine
- Promethazine
- Chlorcyclizine
These compounds share a common pharmacophore but differ in their specific activities and side effect profiles.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19-10-12-20(13-11-19)23(21,22)17-8-4-15(5-9-17)14-2-6-16(18)7-3-14/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGAIPJNPYEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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